
Albitiazolium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Albitiazolium is an antimlarial drug.
Activité Biologique
Albitiazolium, a bis-thiazolium choline analogue, has emerged as a significant candidate in the fight against malaria, particularly due to its potent antimalarial properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacokinetics, and clinical implications based on recent research findings.
This compound exerts its antimalarial effects primarily through the inhibition of phosphatidylcholine (PC) biosynthesis in Plasmodium falciparum by disrupting choline transport into the parasite. The compound specifically prevents the incorporation of choline into its end-product, PC, which is crucial for membrane integrity and function in the parasite. This inhibition is competitively antagonized by choline itself, indicating a targeted mechanism of action .
Key Findings:
- Choline Transport : this compound enters infected erythrocytes via new permeability pathways (NPP) and is subsequently taken up by the parasite through a poly-specific cation transporter .
- Inhibition of Enzymes : At higher concentrations, this compound inhibits critical enzymes involved in the de novo synthesis of PC, further impairing the parasite's ability to maintain its membrane structures .
- Accumulation in Infected Cells : The compound exhibits high accumulation in infected red blood cells (iRBCs), with a cellular accumulation ratio exceeding 150. This accumulation facilitates a recycling mechanism where the drug is released back into plasma upon rupture of iRBCs, prolonging its pharmacological effects .
Pharmacokinetics
The pharmacokinetic profile of this compound demonstrates favorable properties that enhance its therapeutic potential. Studies indicate that it achieves peak concentrations in major organs such as the liver and heart within 30 minutes to 1 hour post-administration. Notably, the elimination half-life exceeds 100 hours, allowing for sustained activity against malaria .
Pharmacokinetic Data:
Parameter | Healthy Mice | Infected Mice (0.9% Parasitemia) | Infected Mice (8.9% Parasitemia) |
---|---|---|---|
AUC Liver/Plasma Ratio | 38 | 29 | 10 |
Maximum Concentration (Cmax) | High | High | High |
Elimination Half-Life | >100 hours | >100 hours | >100 hours |
Clinical Studies and Efficacy
This compound has been evaluated in various clinical trials, demonstrating significant efficacy against malaria. In phase II trials, it was administered intramuscularly to treat severe malaria cases. Results showed a marked reduction in parasitemia levels; for instance, at an initial parasitemia of 0.9%, treatment with this compound reduced levels to 0.42% after 35 hours compared to untreated controls .
Case Study Results:
- In Vivo Efficacy : In P. vinckei-infected mice models, this compound treatment led to a rapid decrease in parasitemia levels from an initial count of 8.9% to 2.4% after treatment initiation .
- Dosing and Administration : Effective dosing was observed at very low doses (<1 mg/kg body weight), showcasing its potency and potential for safe therapeutic use .
Analyse Des Réactions Chimiques
Protein Interactions and Target Identification
Albitiazolium covalently crosslinks to parasite proteins via UA1936. Competitive assays revealed displacement of choline/ethanolamine phosphotransferase (CEPT), the terminal enzyme in PC biosynthesis .
Protein interaction data :
Transport Mechanisms in Parasite-Infected Erythrocytes
This compound’s accumulation in P. falciparum-infected red blood cells (IRBC) is stage-dependent and saturable. Key findings:
-
Entry pathways :
-
Accumulation parameters :
Energy dependence :
-
Glucose deprivation nearly abolishes uptake, indicating active transport .
-
Inhibition by ionophores (e.g., bafilomycin A1) confirms proton motive force dependence .
Enzymatic Inhibition and Metabolic Impact
This compound disrupts PC synthesis by:
-
Competitive inhibition of choline uptake :
-
Direct enzyme inhibition :
Inhibition data :
Enzyme | Inhibition Mechanism | Effect |
---|---|---|
CEPT | Competitive displacement | Reduced PC synthesis |
Choline transporter | Competitive binding | Impaired choline uptake |
Pharmacokinetic and Pharmacodynamic Insights
In vivo studies in P. vinckei-infected mice showed:
-
Plasma concentration : C<sub>max</sub> ≈ 8 μM, with increased AUC in infected mice .
-
Tissue distribution : High accumulation in spleen and IRBC .
-
Recycling : Prolonged plasma presence due to slow release from IRBC .
Key PK data :
Parameter | Uninfected Mice | Infected Mice |
---|---|---|
t<sub>1/2 elim</sub> | <24 h | >36 h |
AUC ratio | 1x | 1.5x–1.7x |
Propriétés
Numéro CAS |
753439-46-2 |
---|---|
Formule moléculaire |
C24H42N2O2S2+2 |
Poids moléculaire |
454.7 g/mol |
Nom IUPAC |
2-[3-[12-[5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium-3-yl]dodecyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol |
InChI |
InChI=1S/C24H42N2O2S2/c1-21-23(13-17-27)29-19-25(21)15-11-9-7-5-3-4-6-8-10-12-16-26-20-30-24(14-18-28)22(26)2/h19-20,27-28H,3-18H2,1-2H3/q+2 |
Clé InChI |
UZPXHZIQHWKNPF-UHFFFAOYSA-N |
SMILES |
CC1=C(SC=[N+]1CCCCCCCCCCCC[N+]2=CSC(=C2C)CCO)CCO |
SMILES canonique |
CC1=C(SC=[N+]1CCCCCCCCCCCC[N+]2=CSC(=C2C)CCO)CCO |
Apparence |
Solid powder |
Key on ui other cas no. |
753439-46-2 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
1,12-bis(4-methyl-5-(2-hydroxyethyl)thiazol-3-ium-3-yl)dodecane 1,12-bis(4-methyl-5-(2-hydroxyethyl)thiazol-3-ium-3-yl)dodecane dibromide 1,12-bisMHTD albitiazolium SAR 97276 SAR-97276 SAR97276 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.